molecular formula C28H29N3O5 B2863140 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 932308-39-9

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2863140
CAS RN: 932308-39-9
M. Wt: 487.556
InChI Key: SFDUJKZUIYCZIF-UHFFFAOYSA-N
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Description

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O5 and its molecular weight is 487.556. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Structural Characterizations

  • Facile Synthesis Approaches : A study presented a high-yielding cyclization process for synthesizing related compounds, showcasing the synthesis of (±)-crispine A from readily available precursors through acyliminium ion cyclization (King, 2007).

  • Structural Aspects of Derivatives : Research on the structural aspects of two amide-containing isoquinoline derivatives highlighted their potential in forming gels and crystalline structures upon treatment with different acids, indicating significant structural versatility and applications in material science (Karmakar et al., 2007).

  • Practical Synthesis of Related Compounds : Another study detailed a practical synthesis route for a novel compound, emphasizing the methodological advancements in synthesizing quinoline derivatives with high purity and yield (Wenpeng et al., 2014).

Potential Biological Activities

  • Antimicrobial Properties : Novel quinazolinone derivatives were synthesized and evaluated for their antimicrobial activity, indicating the potential of such compounds in contributing to the development of new antimicrobial agents (Habib et al., 2013).

  • Antitumor Activity : A series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity, providing insights into the potential therapeutic applications of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).

  • Synthesis and Evaluation of Anticancer Agents : A study on the one-pot synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential of these compounds as anticancer agents (Fang et al., 2016).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the queried compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the structural similarity to indole derivatives that the compound may interact with its targets by binding to them, thereby modulating their activity . This interaction could result in changes in cellular processes, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could affect multiple pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Based on the biological activities associated with indole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular levels. These might include inhibition of viral replication, reduction of inflammation, killing or inhibiting the growth of cancer cells or microbes, reduction of oxidative stress, and modulation of enzymatic activity.

properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-18-5-6-19-14-20(16-29-22-9-12-25(35-3)26(15-22)36-4)28(33)31(24(19)13-18)17-27(32)30-21-7-10-23(34-2)11-8-21/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDUJKZUIYCZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

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